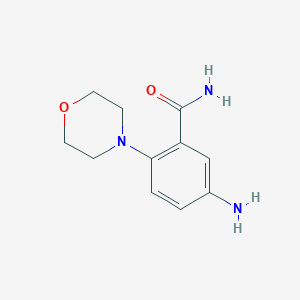

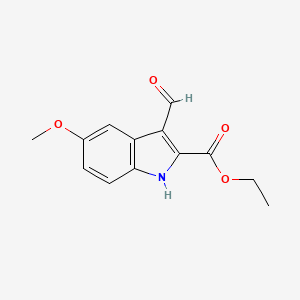

3-formyl-5-méthoxy-1H-indole-2-carboxylate d'éthyle

Vue d'ensemble

Description

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate (EMIC) is an important organic compound, which has been studied extensively in recent years due to its wide range of potential applications. This compound is a derivative of indole, a heterocyclic aromatic compound found in many natural products, and is structurally related to tryptophan, an essential amino acid. EMIC has been studied for its potential use in pharmaceuticals, agrochemicals, and materials science.

Applications De Recherche Scientifique

Synthèse des alcaloïdes

Les dérivés de l'indole, tels que le 3-formyl-5-méthoxy-1H-indole-2-carboxylate d'éthyle, sont des motifs fréquents présents dans certains alcaloïdes . Ils jouent un rôle important en biologie cellulaire et constituent des types importants de molécules dans les produits naturels .

Traitement du cancer

Les dérivés de l'indole ont été utilisés comme composés biologiquement actifs pour le traitement des cellules cancéreuses . Ils présentent diverses propriétés biologiquement vitales et ont suscité un intérêt croissant ces dernières années .

Applications antimicrobiennes

Les dérivés de l'indole sont également utilisés dans le traitement de diverses infections microbiennes . Leurs propriétés antimicrobiennes les rendent utiles pour lutter contre une variété de maladies .

Traitement des troubles

Les dérivés de l'indole sont utilisés dans le traitement de différents types de troubles dans le corps humain . Leurs propriétés biologiques diversifiées les rendent efficaces dans le traitement d'une gamme de conditions .

Inhibition de l'intégrase du VIH-1

Les dérivés de l'acide indole-2-carboxylique, qui comprennent le this compound, ont été utilisés comme nouveaux inhibiteurs de transfert de brin de l'intégrase du VIH-1 . Ils peuvent effectivement entraver la réplication virale, ce qui les rend précieux dans le traitement du VIH .

Agents antihypertriglycéridémiques

Les dérivés de l'indole-2-carboxylate d'éthyle ont été utilisés comme agents antihypertriglycéridémiques puissants . Ils peuvent aider à gérer les niveaux élevés de triglycérides dans le corps .

Inhibiteurs de la 15-lipoxygénase-1 des réticulocytes humains

Les dérivés de l'indole-2-carboxylate d'éthyle ont été utilisés comme inhibiteurs de la 15-lipoxygénase-1 des réticulocytes humains . Cela les rend utiles dans le traitement des conditions liées à la suractivité de cette enzyme .

Agents anti-VIH-1

Les dérivés de la xanthènone indolyle et oxochroményle, qui comprennent le this compound, ont été utilisés comme agents anti-VIH-1 . Ils ont montré de la promesse dans le traitement du VIH-1 .

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active pharmacophores . .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 24725 , which may influence its bioavailability.

Result of Action

Indole derivatives are known to have various biological activities , suggesting that they may have diverse molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate, have been shown to inhibit enzymes such as lipoxygenases and cyclooxygenases, which are involved in inflammatory processes . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate may affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate involves several key processes. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate may inhibit the activity of lipoxygenases by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate may result in changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important considerations for the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.

Propriétés

IUPAC Name |

ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)12-10(7-15)9-6-8(17-2)4-5-11(9)14-12/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDZGHNVSBDTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358638 | |

| Record name | ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36820-78-7 | |

| Record name | ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

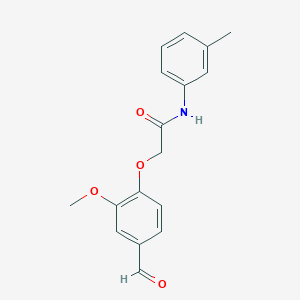

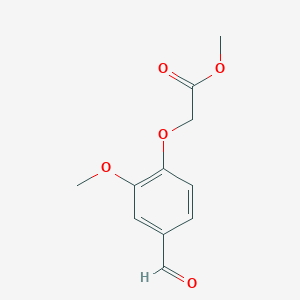

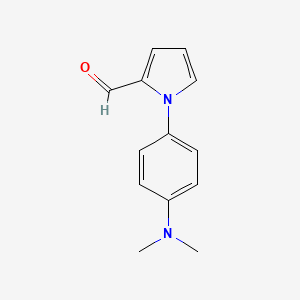

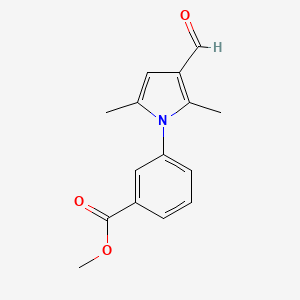

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1298174.png)

![4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1298183.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)